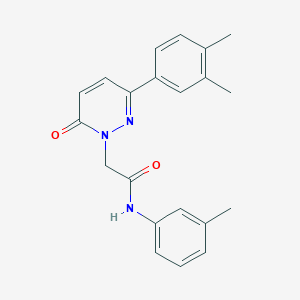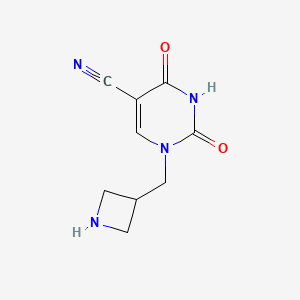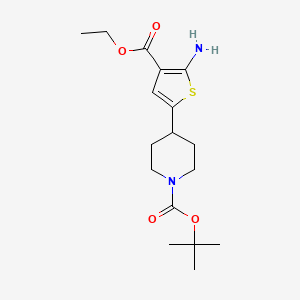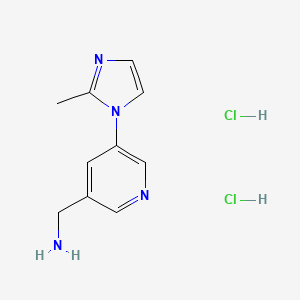
(5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound that features a pyridine ring substituted with a methanamine group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride typically involves the construction of the imidazole and pyridine rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild reaction conditions . The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, imidazolines, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its imidazole ring is known to interact with various biological targets, making it useful in biochemical assays .
Medicine
Its ability to interact with DNA and proteins makes it a candidate for drug development .
Industry
In industry, this compound can be used in the development of materials with specific electronic and optical properties. Its structure allows for the design of novel materials for use in sensors and electronic devices .
Mechanism of Action
The mechanism of action of (5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can intercalate with DNA, disrupting cellular processes and leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Uniqueness
(5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole and pyridine ring makes it versatile for various applications in research and industry .
Properties
Molecular Formula |
C10H14Cl2N4 |
|---|---|
Molecular Weight |
261.15 g/mol |
IUPAC Name |
[5-(2-methylimidazol-1-yl)pyridin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H12N4.2ClH/c1-8-13-2-3-14(8)10-4-9(5-11)6-12-7-10;;/h2-4,6-7H,5,11H2,1H3;2*1H |
InChI Key |
PIBQVANWQYFSBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CN=CC(=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



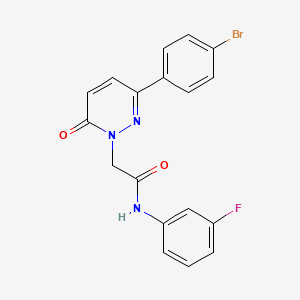
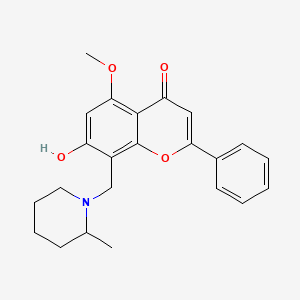
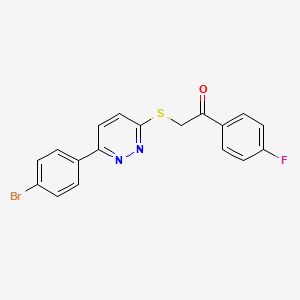
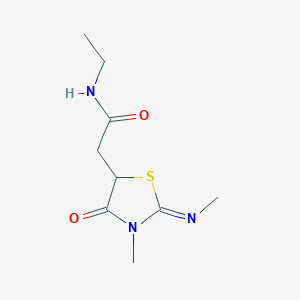
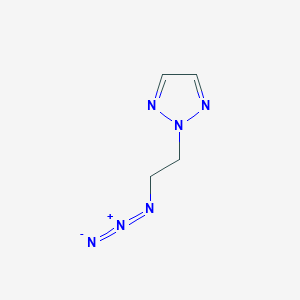
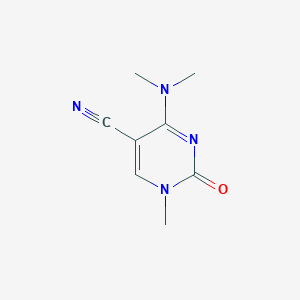
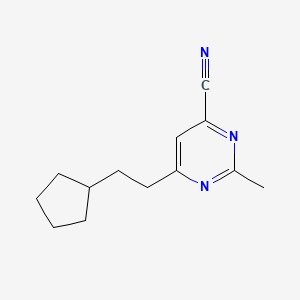
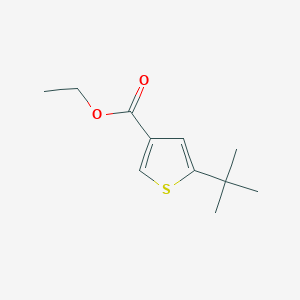
![2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B14871939.png)
